4-Methoxy-4-methylpentanal
Description
Properties
IUPAC Name |
4-methoxy-4-methylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,9-3)5-4-6-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAGGSXLVMUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127426-79-3 | |
| Record name | 4-methoxy-4-methylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Aldehyde Chemistry
Aldehydes are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. This functional group imparts a high degree of reactivity to the molecule, making aldehydes key intermediates in organic synthesis. The chemistry of aldehydes is rich and varied, encompassing a range of reactions such as nucleophilic additions, oxidations, reductions, and condensations.
4-Methoxy-4-methylpentanal, with the chemical formula C7H14O2, is a notable member of the aldehyde family. smolecule.combiosynth.com Its structure is distinguished by two key features: a branched pentanal backbone and a methoxy (B1213986) group at the C4 position. The branched nature of the carbon skeleton, with a methyl group at the C4 position, introduces steric hindrance that can influence the regioselectivity and stereoselectivity of its reactions. nih.gov This branching differentiates it from simpler, linear aldehydes and is a crucial factor in its synthetic applications. rptu.defoodb.ca
The presence of the methoxy group (-OCH3) further modulates the electronic properties of the molecule. This ether linkage can influence the reactivity of the nearby carbonyl group and can also serve as a handle for further functionalization or as a protecting group in multi-step syntheses. The combination of a sterically demanding branched structure and an electronically influential methoxy group positions 4-Methoxy-4-methylpentanal as a specialized reagent in the toolkit of synthetic organic chemists.
Significance As a Research Target in Complex Molecule Synthesis
The utility of a chemical compound in modern organic synthesis is often measured by its ability to serve as a building block for the construction of more complex, high-value molecules, including natural products and pharmaceuticals. 4-Methoxy-4-methylpentanal has demonstrated its potential in this regard, acting as a precursor in the synthesis of intricate molecular architectures.
A key application of 4-Methoxy-4-methylpentanal is its role as an intermediate in the synthesis of other complex organic molecules. Its inherent functionality allows for the introduction of specific structural motifs into a larger target molecule. For instance, the aldehyde group can readily undergo transformations to form new carbon-carbon or carbon-heteroatom bonds, while the methoxy (B1213986) group can be retained or modified in subsequent synthetic steps. evitachem.com
The broader significance of branched aldehydes like 4-Methoxy-4-methylpentanal lies in their ability to contribute to the stereocontrolled synthesis of complex natural products. mdpi.commdpi.com Many biologically active natural products possess chiral centers and complex carbon skeletons, and the use of well-defined, functionalized building blocks is essential for their efficient and selective synthesis. The structural features of 4-Methoxy-4-methylpentanal make it a valuable synthon for the construction of such elaborate molecules.
Historical Development of Synthetic Approaches to Branched Aldehydes
Chemo- and Regioselective Synthesis Strategies
The synthesis of 4-Methoxy-4-methylpentanal requires precise control over chemical reactions to ensure the formyl group is introduced at the correct position and that other functional groups in the molecule remain intact. Chemo- and regioselective strategies are therefore paramount.
Ozonolysis-Based Preparations
Ozonolysis is a powerful organic reaction that involves the cleavage of carbon-carbon double or triple bonds using ozone (O₃). wikipedia.org When applied to alkenes, this method can yield aldehydes, ketones, or carboxylic acids, depending on the workup conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 4-Methoxy-4-methylpentanal, a reductive workup is employed to ensure the formation of the aldehyde functional group without over-oxidation. masterorganicchemistry.comchemistrysteps.com
The choice of the starting material is critical for the successful synthesis of 4-Methoxy-4-methylpentanal via ozonolysis. The precursor must be an olefinic substrate containing the core structure of the target molecule, with a double bond positioned for cleavage to form the desired pentanal chain.
A key precursor identified for this transformation is 2,6-dimethyl-2-methoxyhept-5-ene . google.com The ozonolysis of this substrate selectively cleaves the carbon-carbon double bond at the C5 position. Following a reductive workup, this cleavage yields two fragments: acetone (B3395972) and the target molecule, 4-Methoxy-4-methylpentanal.
Another related synthetic approach involves the selective ozonolysis of the isobutenyl group in derivatives of citronellal (B1669106), such as citronellal ethylene (B1197577) acetal (B89532). cdnsciencepub.comcdnsciencepub.com This demonstrates the principle of using a precursor where an existing carbon chain can be precisely shortened to achieve the desired aldehyde structure while protecting other functionalities. cdnsciencepub.comcdnsciencepub.comd-nb.info
The mechanism of ozonolysis is a well-established process that proceeds through several key intermediates. wikipedia.org The reaction begins with a 1,3-dipolar cycloaddition of ozone to the alkene double bond, forming an unstable primary ozonide, also known as a molozonide (1,2,3-trioxolane). wikipedia.orgorganic-chemistry.org This intermediate rapidly decomposes via a retro-1,3-dipolar cycloaddition into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often referred to as the Criegee intermediate. wikipedia.orgmsu.edu These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.org
To obtain the final aldehyde product, the secondary ozonide must be cleaved under reductive conditions. This step, known as the reductive workup, is essential to prevent the oxidation of the newly formed aldehyde to a carboxylic acid. byjus.comlibretexts.org Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS), zinc dust with acetic acid, and triphenylphosphine (B44618). masterorganicchemistry.comlibretexts.orgnumberanalytics.com In the case of the synthesis from 2,6-dimethyl-2-methoxyhept-5-ene, dimethyl sulfide is an effective reagent for the workup, reducing the ozonide to yield 4-Methoxy-4-methylpentanal and dimethyl sulfoxide (B87167) (DMSO) as a byproduct. google.comlibretexts.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Methoxy-4-methylpentanal. Key parameters to control include temperature, solvent, and the specifics of the workup procedure. numberanalytics.comnumberanalytics.com
Temperature: Ozonolysis reactions are typically conducted at low temperatures, such as -78 °C, to stabilize the reactive ozonide intermediates and prevent side reactions. wikipedia.orglibretexts.org A specific patented procedure for 4-Methoxy-4-methylpentanal specifies a reaction temperature of -65 °C. google.com
Workup: After the ozonolysis is complete, which can be indicated by the appearance of a blue color from unreacted ozone, the excess ozone is removed, and the reducing agent is added. google.combyjus.com The mixture is then typically allowed to warm to room temperature to complete the reduction of the ozonide. google.com Following these optimized steps, 4-Methoxy-4-methylpentanal can be obtained in good yields. google.com
| Parameter | Condition |
|---|---|
| Precursor | 2,6-dimethyl-2-methoxyhept-5-ene |
| Solvent | Methylene (B1212753) chloride and Methanol (B129727) |
| Temperature | -65 °C |
| Workup Reagent | Dimethyl sulfide (DMS) |
| Yield | Not explicitly stated, but described as an effective preparation method. |
Hydroformylation Pathways
Hydroformylation, also known as the oxo process, is a major industrial process for the production of aldehydes from alkenes. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an olefin, using a catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. google.com
This method can also be applied to synthesize 4-Methoxy-4-methylpentanal by starting with an appropriate alkene precursor. A suitable substrate is 3-methoxy-3-methylbut-1-ene . google.com The hydroformylation of this alkene adds the formyl group to the terminal carbon, yielding the target pentanal.
The success of a hydroformylation reaction hinges on the catalytic system employed. These systems are typically based on transition metals, with cobalt and rhodium being the most widely used. acs.orgchinesechemsoc.org
Cobalt Catalysts: Cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈) or the active species hydridocobalt tetracarbonyl (HCo(CO)₄), are classic catalysts for hydroformylation. google.com A patented method for producing 4-Methoxy-4-methylpentanal utilizes a Co₂(CO)₈ catalyst modified with tri-n-butylphosphine. google.com The addition of phosphine (B1218219) ligands to cobalt catalysts can enhance stability and improve selectivity for the desired linear aldehyde product, often allowing for milder reaction conditions compared to unmodified systems. google.comacs.org However, these reactions can still require high temperatures and pressures. google.com
Rhodium Catalysts: Rhodium-based catalysts, often modified with phosphine ligands, are generally more active than cobalt catalysts and can operate under lower pressures and temperatures. While highly effective, their higher cost is a consideration for industrial applications.
Other Metals: Research continues into alternative catalysts using more earth-abundant metals like iron to provide more sustainable and economical options for hydroformylation reactions. researchgate.net
The choice of catalyst and reaction conditions is critical for controlling regioselectivity (i.e., the preference for forming a linear vs. a branched aldehyde), which is a key challenge in the hydroformylation of many alkenes. wiley-vch.de
| Parameter | Condition |
|---|---|
| Precursor | 3-methoxy-3-methylbut-1-ene |
| Catalyst | Dicobalt octacarbonyl (Co₂(CO)₈) |
| Ligand/Additive | Tri-n-butylphosphine |
| Solvent | Hexane |
| Syngas Ratio (H₂:CO) | 1:1 |
| Temperature | 195 °C |
| Pressure | 1200 psi |
Catalytic Systems in Hydroformylation Reactions
Acetal Hydrolysis Routes
An alternative pathway to 4-Methoxy-4-methylpentanal involves the synthesis and subsequent hydrolysis of an acetal intermediate. This multi-step process isolates the aldehyde functionality in a protected form, which is then revealed in the final step.
The key intermediate for this route is 1,1,4-Trimethoxy-4-methylpentane. google.com This compound can be synthesized by reacting 4-methylpent-4-enal (B6153559) with methanol in the presence of an acid catalyst. google.com In a documented procedure, a mixture of 4-methylpent-4-enal, methanol, and Dowex 50 acidic resin is heated at reflux for 16 hours to produce the desired acetal intermediate. google.com
Table 3: Reported Spectroscopic Data for 1,1,4-Trimethoxy-4-methylpentane
| Data Type | Reported Values |
|---|---|
| NMR (CDCl₃) | δ 1.2 (s, 6H), 1.5-1.8 (m, 4H), 3.2 (s, 3H), 3.3 (s, 6H), 4.4 (t, 1H) |
| IR (neat) | 2975, 2930, 1470, 1385, 1365, 1160, 1090, 1055 cm⁻¹ |
| MS (m/e) | 43, 55, 73, 81, 83, 97, 115 |
Source: google.com
The final step in this synthetic sequence is the conversion of the 1,1,4-Trimethoxy-4-methylpentane intermediate to 4-Methoxy-4-methylpentanal via acid-catalyzed hydrolysis. google.comgoogle.com This reaction specifically targets the dimethyl acetal group at the C1 position, which is sensitive to acid, while leaving the more stable ether linkage at the C4 position intact. A typical procedure involves heating the acetal with an acid, such as oxalic acid, in an aqueous solvent mixture like tetrahydrofuran (B95107)/water. google.comgoogle.com
The mechanism for acetal hydrolysis proceeds as follows:
Protonation: One of the oxygen atoms of the acetal group is protonated by the acid catalyst (e.g., H₃O⁺).
Elimination of Alcohol: The protonated group is eliminated as a molecule of methanol, generating a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.
Equilibrium: The resulting hemiacetal is in equilibrium with the final aldehyde product and methanol. Under the reaction conditions, this equilibrium is driven towards the formation of the more stable aldehyde.
This method provides a reliable route to 4-Methoxy-4-methylpentanal, particularly when the direct hydroformylation proves difficult to control. google.com
Optimization of Hydrolytic Conditions for Aldehyde Formation
The formation of 4-Methoxy-4-methylpentanal can be efficiently achieved through the hydrolysis of a corresponding acetal precursor. Acetals serve as stable protecting groups for aldehydes under neutral or basic conditions, but can be readily converted back to the parent carbonyl compound in an acidic aqueous environment. chemistryscore.comchemistrysteps.com This deprotection step is a crucial transformation in multi-step syntheses, and its optimization is key to maximizing the yield and purity of the final aldehyde product.
The general mechanism for acid-catalyzed acetal hydrolysis involves several equilibrium steps. chemistrysteps.com The process is initiated by the protonation of one of the alkoxy groups on the acetal, which transforms it into a good leaving group (an alcohol). chemistryscore.comorgoreview.com The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion. chemistryscore.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. orgoreview.com Subsequent deprotonation yields a hemiacetal intermediate. chemistryscore.com This sequence of protonation, elimination of a second alcohol molecule, and final deprotonation repeats to liberate the aldehyde, in this case, 4-Methoxy-4-methylpentanal. chemistryscore.comchemistrysteps.com
Optimization of this process for the synthesis of 4-Methoxy-4-methylpentanal involves the careful control of several reaction parameters to drive the equilibrium toward the desired product. Key factors include the choice and concentration of the acid catalyst, temperature, and reaction time. A large excess of water is typically employed to shift the equilibrium in favor of hydrolysis. chemistrysteps.com While traditional mineral acids like sulfuric acid (H₂SO₄) are effective, milder and more selective catalytic systems have been developed to improve efficiency and compatibility with sensitive functional groups. chemistryscore.comorganic-chemistry.org
| Catalyst System | Conditions | Efficacy | Reference |
| Aqueous H₂SO₄ | Standard aqueous acid | Effective general catalyst for acetal hydrolysis. | chemistryscore.com |
| Erbium triflate (Er(OTf)₃) | Wet nitromethane, room temp. | Gentle Lewis acid catalyst for chemoselective cleavage. | organic-chemistry.org |
| NaBArF₄ | Water, 30 °C | Catalytic amount provides rapid and quantitative conversion. | organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) | Water, with β-cyclodextrin, room temp. | Efficient for hydrolysis under neutral conditions (for thioacetals). | organic-chemistry.org |
For the specific synthesis of 4-Methoxy-4-methylpentanal, selecting a catalyst system like NaBArF₄ could offer advantages in terms of speed and mild reaction conditions, potentially leading to higher yields and cleaner product formation. organic-chemistry.org
Alternative and Emerging Synthetic Routes
Beyond classical methods, research into alternative and more advanced synthetic routes continues to provide novel pathways for the formation of aldehydes like 4-Methoxy-4-methylpentanal. These emerging strategies often leverage modern catalytic systems to enhance efficiency, selectivity, and sustainability.
Radical-Mediated Carbonyl Functionalization
Radical chemistry has emerged as a powerful tool for the construction of complex organic molecules, including aldehydes. sustech.edu.cn Novel methods involving the radical-mediated functionalization of alkenes offer direct access to β-functionalized aldehydes, which are valuable synthetic intermediates. sustech.edu.cn One such strategy involves the 1,2-formylfunctionalization of alkenes, where a formyl group and another functional group are added across a double bond in a single step. sustech.edu.cn This approach provides a direct route to structurally diverse aldehydes with high efficiency and functional group tolerance. sustech.edu.cn
Another area of interest is the use of visible light photoredox catalysis to generate acyl radicals, which are key intermediates in carbonyl synthesis. mdpi.com These acyl radicals can be generated from various precursors, such as other aldehydes or carboxylic acids, and can participate in a variety of transformations, including hydroacylation of alkenes to form ketones, which highlights the versatility of radical carbonyl chemistry. mdpi.com While not yet specifically applied to 4-Methoxy-4-methylpentanal, these radical-based methodologies represent a frontier in aldehyde synthesis. They offer the potential for developing new, highly selective routes from different classes of starting materials.
| Radical-Mediated Method | Key Feature | Potential Application | Reference |
| 1,2-Formylfunctionalization of Alkenes | Direct formation of β-functionalized aldehydes. | Synthesis from an alkene precursor with concurrent addition of a formyl group. | sustech.edu.cn |
| Visible Light-Induced Hydroacylation | Generation of acyl radicals from simple aldehydes for addition to alkenes. | Coupling of a simpler aldehyde fragment with an appropriate alkene. | mdpi.com |
| Oxidative Ketyl Radical Generation | Formation of nucleophilic ketyl radicals from aldehydes under mild oxidative conditions. | Ketyl-olefin coupling reactions to build complex carbon skeletons. | acs.org |
Green Chemistry Approaches in 4-Methoxy-4-methylpentanal Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic strategies. scienceinschool.org These principles focus on maximizing atom economy, using safer solvents and reagents, improving energy efficiency, and utilizing renewable feedstocks. scienceinschool.orgwjpmr.com
In the context of synthesizing 4-Methoxy-4-methylpentanal, green chemistry can be applied in several ways:
Atom Economy : Hydroformylation, a key reaction in the synthesis of related aldehydes, is an excellent example of an atom-economical reaction, as it involves the addition of all atoms from the reactants (alkene, CO, H₂) into the final product. snu.ac.kr
Catalysis : The use of highly efficient and recyclable catalysts instead of stoichiometric reagents minimizes waste. rjpn.org For instance, developing advanced hydroformylation catalysts that can be easily separated and reused would be a significant green improvement.
Safer Solvents : The shift towards using environmentally benign solvents, such as water or supercritical carbon dioxide, is a core tenet of green chemistry. scienceinschool.org The use of water as a solvent for the hydrolytic step is an example of this principle in action. organic-chemistry.org
Renewable Feedstocks : Investigating synthetic pathways that begin from biomass-derived starting materials rather than petrochemicals is a long-term goal of sustainable chemistry. rjpn.org
By redesigning synthetic routes with these principles in mind, the environmental impact of producing 4-Methoxy-4-methylpentanal can be significantly reduced, aligning with the broader goals of sustainable industrial chemistry. snu.ac.kr
Precursor Chemistry and Feedstock Utilization
Derivation from Simpler Organic Compounds
The synthesis of 4-Methoxy-4-methylpentanal can be accomplished starting from simpler, readily available organic compounds. A direct and notable method is the hydroformylation of 2-methoxy-2-methyl-3-butene. google.com In this process, the alkene is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) under high pressure and temperature in the presence of a transition metal catalyst, such as dicobaltoctacarbonyl. google.com This reaction directly installs the aldehyde functionality and extends the carbon chain to form the target molecule.
An analogous multi-step pathway has been described for the synthesis of the closely related compound 4-methylpentanal, which illustrates a common industrial strategy. wipo.int This route begins with 3-methyl-3-buten-1-ol, which is first hydrogenated to produce 3-methyl-1-butanol. The subsequent dehydration of this alcohol yields 3-methyl-1-butene (B165623), which is then subjected to hydroformylation to give the final aldehyde. wipo.int This highlights how simple, functionalized C5 building blocks can be converted to the desired product through a sequence of standard industrial reactions.
Investigation of 3-Methyl-1-butene as a Key Precursor
The hydroformylation of 3-methyl-1-butene is a key reaction for producing the carbon skeleton of 4-methylpentanal, and by extension, provides a viable route to 4-Methoxy-4-methylpentanal through precursor synthesis. wipo.int The hydroformylation process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. google.com
A significant challenge in the hydroformylation of unsymmetrical alkenes like 3-methyl-1-butene is controlling the regioselectivity. The reaction can produce two isomeric aldehydes: the desired linear (n) product, 4-methylpentanal, and the branched (iso) product, 2,3-dimethylbutanal. google.com For many applications, the linear aldehyde is the more valuable product. Consequently, much research has focused on developing catalyst systems that favor the formation of the n-isomer. google.com This is typically achieved by using transition metal catalysts (often based on rhodium or cobalt) modified with bulky phosphine or phosphite (B83602) ligands. google.com The steric and electronic properties of these ligands influence the way the alkene coordinates to the metal center, thereby directing the addition of the formyl group to the terminal carbon and maximizing the n:iso ratio. google.com
| Catalyst/Ligand System | Key Feature | Desired Outcome in Hydroformylation | Reference |
| Cobalt-based (e.g., Co₂(CO)₈) | Classic hydroformylation catalyst. | Generally requires high pressures and temperatures. | google.com |
| Rhodium with Phosphine Ligands | High activity and selectivity under milder conditions. | High n:iso ratio for terminal aldehyde formation. | google.com |
The successful synthesis of 4-Methoxy-4-methylpentanal relies on the strategic application of these fundamental organic transformations, from the careful selection of precursors to the optimization of advanced catalytic reactions.
Strategic Incorporation of Methoxy (B1213986) and Methyl Functionalities
The synthesis of 4-methoxy-4-methylpentanal requires the precise and strategic introduction of both a methoxy and a methyl group onto the same carbon atom, specifically at the C4 position of the pentanal backbone. This creates a quaternary carbon center, a common challenge in organic synthesis. Advanced methodologies for achieving this structural motif can be broadly categorized into two main approaches: the functionalization of a pre-existing carbon skeleton and the construction of the carbon backbone with the desired functionalities already in place.
One of the most direct methods reported for the synthesis of 4-methoxy-4-methylpentanal involves the hydrolysis of a protected precursor, 1,1,4-trimethoxy-4-methylpentane. google.com This method is advantageous as it utilizes a stable acetal to mask the reactive aldehyde group while the core structure is assembled or modified. The final step is a deprotection to reveal the target aldehyde.
A plausible alternative strategy involves the creation of the key C4-methoxy-C4-methyl structure first, followed by chain extension and functional group manipulation to yield the final aldehyde. This can be achieved through the synthesis of an alcohol precursor, 4-methoxy-4-methyl-1-pentanol, which is then oxidized to the desired aldehyde. nih.gov
Hydrolysis of a Trimethoxy Precursor
A documented method for the preparation of 4-methoxy-4-methylpentanal is the acidic hydrolysis of 1,1,4-trimethoxy-4-methylpentane. google.com In this approach, the aldehyde functionality is protected as a dimethyl acetal. The quaternary center bearing the methoxy and methyl groups is established prior to the deprotection step.
The reaction proceeds by heating a mixture of 1,1,4-trimethoxy-4-methylpentane with an acid, such as oxalic acid, in a solvent system like aqueous tetrahydrofuran. google.com The presence of water is crucial for the hydrolysis of the acetal.
Table 1: Synthesis of 4-Methoxy-4-methylpentanal via Acetal Hydrolysis
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|
This table is based on data from a patent, which describes the successful conversion but does not provide a specific yield for this step.
Oxidation of a Precursor Alcohol
An alternative and versatile synthetic route involves the preparation of the corresponding alcohol, 4-methoxy-4-methyl-1-pentanol, followed by its selective oxidation to the aldehyde. nih.gov This approach allows for greater flexibility in the construction of the carbon skeleton.
The synthesis of the precursor alcohol, 4-methoxy-4-methyl-1-pentanol, can be envisioned through several pathways, including the reaction of a suitable Grignard reagent with a ketone or epoxide, followed by the introduction of the methoxy group.
Once the alcohol is obtained, a variety of modern oxidation methods can be employed to convert it to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this type of selective oxidation.
Table 2: Proposed Oxidation of 4-Methoxy-4-methyl-1-pentanol
| Reactant | Oxidizing Agent | Solvent | Product |
|---|---|---|---|
| 4-Methoxy-4-methyl-1-pentanol | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 4-Methoxy-4-methylpentanal |
This table represents a proposed synthetic transformation based on standard organic chemistry principles. The specific reaction conditions and yields would require experimental validation.
Aldehyde-Specific Reactions and Derivatizations
The chemical behavior of 4-methoxy-4-methylpentanal is dominated by the reactivity of its aldehyde functional group. This group is characterized by an electrophilic carbonyl carbon and adjacent, weakly acidic α-hydrogens, making it susceptible to a variety of chemical transformations. These reactions are fundamental in synthetic organic chemistry for creating more complex molecular architectures.
The polar nature of the carbon-oxygen double bond in the aldehyde group of 4-methoxy-4-methylpentanal renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles. ncert.nic.inlibretexts.org Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. ncert.nic.inlibretexts.org
In the presence of water, 4-methoxy-4-methylpentanal can reversibly form a hydrate, a geminal diol, through the nucleophilic addition of water to the carbonyl group. This reaction is typically catalyzed by either acid or base.
Similarly, reaction with one equivalent of an alcohol (ROH) under acidic or basic conditions yields a hemiacetal. byjus.com Hemiacetals are generally unstable intermediates in the formation of acetals. masterorganicchemistry.com The complete reaction with two equivalents of an alcohol in the presence of an acid catalyst, such as tosic acid (TsOH), converts 4-methoxy-4-methylpentanal into a stable acetal. masterorganicchemistry.comyoutube.com The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form the hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxocarbenium ion which is then attacked by a second alcohol molecule to yield the final acetal after deprotonation. masterorganicchemistry.comyoutube.com Acetals are valuable as protecting groups for aldehydes in multi-step syntheses because they are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.comlibretexts.org
Table 1: Products of Nucleophilic Addition of Water and Alcohols to 4-Methoxy-4-methylpentanal
| Reactant | Product Type | General Structure |
| Water (H₂O) | Hydrate | |
| Alcohol (ROH) | Hemiacetal | |
| Two eq. Alcohol (ROH), H⁺ | Acetal |
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily react with aldehydes like 4-methoxy-4-methylpentanal to form new carbon-carbon bonds. sigmaaldrich.comlibretexts.org The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This addition leads to the formation of a magnesium or lithium alkoxide intermediate. Subsequent hydrolysis of this intermediate with a dilute acid (e.g., H₃O⁺) protonates the alkoxide to yield a secondary alcohol. chemguide.co.ukyoutube.com The specific secondary alcohol formed depends on the R-group of the organometallic reagent used. This reaction is a cornerstone for building more complex carbon skeletons from simpler aldehyde precursors. chemguide.co.ukmasterorganicchemistry.com
Table 2: Reaction of 4-Methoxy-4-methylpentanal with Organometallic Reagents
| Organometallic Reagent (R-M) | Intermediate | Final Product (after acidic workup) |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 5-methoxy-5-methylhexan-2-ol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1-phenyl-4-methoxy-4-methylpentan-1-ol |
Olefination reactions provide a powerful method for converting aldehydes into alkenes. The Wittig reaction and the Horner–Wadsworth–Emmons (HWE) reaction are two of the most important transformations in this class.
The Wittig reaction involves the reaction of 4-methoxy-4-methylpentanal with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orgdalalinstitute.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the desired alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com The geometry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. wikipedia.org
The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion as the nucleophile. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic and less basic than Wittig ylides and often lead to a higher selectivity for the (E)-alkene product. wikipedia.orgorgsyn.org The byproduct, a water-soluble dialkyl phosphate (B84403) salt, is also more easily removed from the reaction mixture than triphenylphosphine oxide. alfa-chemistry.comorgsyn.org A documented example involves the reaction of 4-methoxy-4-methylpentanal with the sodium salt of triethylphosphonoacetate at low temperatures. google.com This reaction would yield an α,β-unsaturated ester.
Table 3: Olefination Reactions of 4-Methoxy-4-methylpentanal
| Reaction | Reagent | General Product |
| Wittig Reaction | Triphenyl phosphonium (B103445) ylide (Ph₃P=CHR) | Alkene |
| HWE Reaction | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | (E)-Alkene (typically) |
The aldehyde group of 4-methoxy-4-methylpentanal can be selectively oxidized to the corresponding carboxylic acid, 4-methoxy-4-methylpentanoic acid, without affecting other parts of the molecule. ncert.nic.inbyjus.com Various oxidizing agents can accomplish this transformation. A mild and efficient method involves the use of sodium chlorite (B76162) (NaClO₂) buffered with a phosphate salt, often in the presence of a radical scavenger like 2-methyl-2-butene. Another effective system for oxidizing aldehydes to carboxylic acids is a TEMPO-catalyzed reaction using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. orgsyn.org This method is known for its high yields and mild conditions, which reduces the risk of side reactions. orgsyn.org The resulting 4-methoxy-4-methylpentanoic acid is a stable compound. sigmaaldrich.com
Table 4: Oxidation of 4-Methoxy-4-methylpentanal
| Reagent System | Product |
| Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | 4-methoxy-4-methylpentanoic acid |
| TEMPO (catalyst), Sodium hypochlorite (NaOCl) | 4-methoxy-4-methylpentanoic acid |
| Chromic acid (H₂CrO₄) | 4-methoxy-4-methylpentanoic acid |
Oxidation and Reduction Chemistry
Catalytic Hydrogenation and Reductive Transformations to Alcohols
The aldehyde functional group in 4-methoxy-4-methylpentanal is readily susceptible to reduction to form the corresponding primary alcohol, 4-methoxy-4-methylpentan-1-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved through various reductive methods, including catalytic hydrogenation and the use of hydride reducing agents.
Catalytic Hydrogenation: This process involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. Finely divided metals such as platinum (Pt), palladium (Pd), or nickel (Ni) are commonly employed as catalysts. s3waas.gov.in The reaction proceeds by the addition of hydrogen across the carbonyl double bond, yielding the primary alcohol. s3waas.gov.in While specific studies detailing the catalytic hydrogenation of 4-methoxy-4-methylpentanal are not extensively published, this method is a standard procedure for the reduction of aldehydes. s3waas.gov.in
Hydride Reductions: Chemical reduction using hydride reagents is a more common and often more practical method for this transformation on a laboratory scale. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones. s3waas.gov.inmasterorganicchemistry.com Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol or ethanol. masterorganicchemistry.comugm.ac.id It readily reduces aldehydes to primary alcohols. masterorganicchemistry.com Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
The general transformation is illustrated below:
Reaction Scheme: Reduction of 4-Methoxy-4-methylpentanal
The aldehyde group of 4-methoxy-4-methylpentanal is reduced to a primary alcohol, yielding 4-methoxy-4-methylpentan-1-ol.
The table below summarizes the common conditions for the reductive transformation of an aldehyde like 4-methoxy-4-methylpentanal to its corresponding alcohol.
| Reagent/System | Solvent | Typical Conditions | Product |
| H₂ / Pd, Pt, or Ni | Ethanol, Ethyl Acetate | Room temperature to moderate heat, H₂ pressure | 4-methoxy-4-methylpentan-1-ol |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | 4-methoxy-4-methylpentan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to reflux, followed by aqueous workup | 4-methoxy-4-methylpentan-1-ol |
Condensation Reactions and Enamine Chemistry
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) and the electrophilic nature of the carbonyl carbon make 4-methoxy-4-methylpentanal a versatile participant in condensation reactions.
Aldol-Type Condensation: A notable example of its reactivity is in the synthesis of sandalwood odorants. 4-Methoxy-4-methylpentanal undergoes a condensation reaction with ethyl acetoacetate (B1235776) in the presence of a base catalyst like piperidine. google.com This reaction is a variant of the Knoevenagel condensation, leading to the formation of a substituted cyclohexenone derivative after subsequent intramolecular reactions and decarboxylation. google.com This specific application highlights the aldehyde's utility in constructing complex cyclic systems. google.com
Enamine Chemistry: 4-Methoxy-4-methylpentanal can react with secondary amines, such as pyrrolidine (B122466) or morpholine, under acid catalysis to form an enamine. wikipedia.org Enamines are nitrogen analogs of enols and serve as potent nucleophiles. wikipedia.orgmasterorganicchemistry.com The formation of the enamine from 4-methoxy-4-methylpentanal would involve the reaction of the aldehyde with a secondary amine, with removal of water to drive the equilibrium. masterorganicchemistry.com
This enamine intermediate can then be used in various synthetic applications, most notably the Stork enamine synthesis. wikipedia.orglibretexts.org In this process, the enamine acts as a nucleophile to attack electrophiles like alkyl halides (alkylation) or acyl halides (acylation). wikipedia.orglibretexts.org Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding an α-substituted aldehyde. wikipedia.org This three-step sequence—enamine formation, alkylation/acylation, and hydrolysis—provides a powerful method for forming carbon-carbon bonds at the α-position of the original aldehyde. libretexts.org
The general steps for a Stork enamine alkylation using 4-methoxy-4-methylpentanal are outlined in the table below.
| Step | Description | Reactants/Reagents | Intermediate/Product |
| 1. Enamine Formation | Reaction of the aldehyde with a secondary amine to form a nucleophilic enamine. | 4-Methoxy-4-methylpentanal, Secondary Amine (e.g., Pyrrolidine), Acid Catalyst | Enamine |
| 2. Alkylation | The enamine attacks an electrophilic alkyl halide in an Sₙ2 reaction. | Enamine, Alkyl Halide (R-X) | Iminium Salt |
| 3. Hydrolysis | The iminium salt is hydrolyzed with aqueous acid to restore the carbonyl group. | Iminium Salt, H₃O⁺ | α-Alkylated Aldehyde |
Rearrangement Reactions and Isomerization Pathways
While specific studies on the rearrangement and isomerization of 4-methoxy-4-methylpentanal are not prominent in the literature, its structure allows for theoretical consideration of certain classical organic rearrangements. One of the most relevant potential pathways is the Claisen rearrangement.
The Claisen rearrangement is a google.comgoogle.com-sigmatropic rearrangement that occurs upon heating an allyl vinyl ether, which rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org For 4-methoxy-4-methylpentanal to undergo such a reaction, it would first need to be converted into a suitable allyl vinyl ether derivative.
This could be hypothetically achieved by:
Enolization/Enolate Formation: Generation of the enol or enolate of 4-methoxy-4-methylpentanal.
O-Allylation: Reaction of the enolate with an allyl halide (e.g., allyl bromide) to form the corresponding allyl enol ether.
Once this allyl vinyl ether derivative is formed, heating would initiate the concerted, pericyclic google.comgoogle.com-sigmatropic rearrangement. wikipedia.org The reaction proceeds through a cyclic, chair-like transition state, resulting in the formation of a new carbon-carbon bond and shifting the double bonds to yield a γ,δ-unsaturated aldehyde. organic-chemistry.org This sequence provides a method for carbon chain extension and functional group transformation. beilstein-journals.org
Hypothetical Claisen Rearrangement Pathway A theoretical pathway for the Claisen rearrangement starting from 4-methoxy-4-methylpentanal.
Role as a Synthetic Intermediate
4-Methoxy-4-methylpentanal is a valuable building block in organic synthesis, primarily utilized as an intermediate in the construction of more complex molecules.
Precursor in the Synthesis of Complex Organic Molecules
The most well-documented application of 4-methoxy-4-methylpentanal is as a key precursor in the synthesis of compounds with sandalwood-like fragrances. google.comThese odorants are complex cyclohexenone and cyclohexanol (B46403) derivatives. The carbon backbone and the methoxy-methylpropyl side chain of the aldehyde are incorporated directly into the final fragrance molecule, making it an essential and specifically designed starting material for this class of compounds. google.com
Integration into Multi-Step Synthesis Sequences
The utility of 4-methoxy-4-methylpentanal is clearly demonstrated in its integration into multi-step synthetic routes. In the synthesis of sandalwood odorants, the aldehyde is the starting point for a sequence that involves several key transformations: google.com
Condensation: The sequence begins with the condensation of 4-methoxy-4-methylpentanal with ethyl acetoacetate. google.com2. Cyclization/Decarboxylation: The initial adduct undergoes further reaction and is then decarboxylated to yield a core cyclohexenone structure. google.com3. Reduction: The resulting cyclohexenone can then be selectively reduced. Hydrogenation of the carbon-carbon double bond or reduction of the ketone to an alcohol provides access to different structural analogues with varying scent profiles. google.com This sequence showcases how a relatively simple aldehyde can be elaborated into complex, functionalized cyclic molecules with desirable properties. google.com
Stereocontrolled Transformations Utilizing 4-Methoxy-4-methylpentanal
The aldehyde group of 4-methoxy-4-methylpentanal is a prochiral center, meaning that nucleophilic addition to the carbonyl can create a new stereocenter. This opens the possibility for stereocontrolled transformations to synthesize specific stereoisomers of its derivatives.
While specific examples utilizing 4-methoxy-4-methylpentanal in asymmetric synthesis are not widely reported, established methodologies for stereocontrolled aldehyde reactions could be applied. For instance:
Asymmetric Reduction: The reduction of the aldehyde to 4-methoxy-4-methylpentan-1-ol can be performed enantioselectively using chiral reducing agents or catalysts. Asymmetric hydrogenation using chiral ruthenium complexes, for example, is a powerful method for producing chiral alcohols from aldehydes via dynamic kinetic resolution. sigmaaldrich.com* Diastereoselective Additions: In aldol (B89426) or other addition reactions, the existing structure of 4-methoxy-4-methylpentanal can influence the stereochemical outcome of reactions at the aldehyde. Furthermore, the use of chiral auxiliaries or catalysts in reactions such as aldol, Henry, or allylation reactions can control the formation of new stereocenters with high selectivity. The stereochemistry of additions to α-alkoxy aldehydes has been a subject of significant study, with outcomes often rationalized by Felkin-Anh or chelation-controlled models. acs.org Such stereocontrolled transformations would be crucial for synthesizing enantiomerically pure complex molecules, where biological activity or sensory properties are often dependent on a single stereoisomer.
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopy is indispensable for the unambiguous identification of 4-Methoxy-4-methylpentanal. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed portrait of its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of 4-Methoxy-4-methylpentanal.
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift of each signal indicates the electronic environment of the protons, the integration value reveals the relative number of protons generating the signal, and the multiplicity (splitting pattern) provides information about adjacent protons. For 4-Methoxy-4-methylpentanal, the aldehyde proton is expected to appear as a distinct triplet at the most downfield region (around 9.6 ppm) due to coupling with the adjacent methylene (B1212753) protons. The methoxy (B1213986) group protons would present as a sharp singlet, while the two methyl groups attached to the quaternary carbon would also yield a singlet. The methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Methoxy-4-methylpentanal would produce a distinct signal. The aldehyde carbonyl carbon is characteristically found far downfield (around 200 ppm). The quaternary carbon bonded to the oxygen and the carbon of the methoxy group would also have specific, predictable chemical shifts.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CHO | ~9.6 | Triplet (t) | ~202 |
| -C(CH₃)₂- | - | - | ~75 |
| -OCH₃ | ~3.2 | Singlet (s) | ~49 |
| -CH₂- (adjacent to C=O) | ~2.5 | Triplet (t) | ~52 |
| -CH₂- (adjacent to quaternary C) | ~1.9 | Triplet (t) | ~40 |
| -C(CH₃)₂ | ~1.2 | Singlet (s) | ~24 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxy-4-methylpentanal would be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch, typically appearing around 1725 cm⁻¹. Another key indicator of the aldehyde group is the presence of two weak bands corresponding to the C-H stretch of the aldehyde proton, usually found in the range of 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O stretching band in the fingerprint region, typically between 1150 and 1085 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde (R-CHO) | C-H Stretch | ~2820 and ~2720 |
| Carbonyl (C=O) | C=O Stretch | ~1725 |
| Alkyl (C-H) | C-H Stretch | 2950-2850 |
| Ether (R-O-R') | C-O Stretch | 1150-1085 |
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation. For 4-Methoxy-4-methylpentanal (C₇H₁₄O₂), the molecular weight is 130.18 g/mol . The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 130.
The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for aldehydes and ethers would be expected. Alpha-cleavage adjacent to the carbonyl group could result in the loss of a hydrogen atom (M-1) or the formyl radical (-CHO), leading to a peak at m/z 101. Cleavage adjacent to the ether oxygen is also a prominent pathway. The loss of a methoxy radical (•OCH₃) would generate a fragment at m/z 99. A particularly stable fragment often observed is the oxonium ion formed by cleavage of the C-C bond between C3 and C4, resulting in a base peak at m/z 73 [CH₂=C(CH₃)OCH₃]⁺.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 115 | [M - CH₃]⁺ | Loss of a methyl radical |
| 101 | [M - CHO]⁺ | Alpha-cleavage, loss of formyl radical |
| 99 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 73 | [C₄H₉O]⁺ | Cleavage between C3-C4 |
Chromatographic Separations for Isomer Analysis and Reaction Monitoring
Chromatographic techniques are essential for separating 4-Methoxy-4-methylpentanal from starting materials, byproducts, and isomers, as well as for monitoring the progress of a chemical reaction in real-time.
Gas chromatography (GC) is an ideal method for assessing the purity and performing quantitative analysis of the volatile compound 4-Methoxy-4-methylpentanal. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range. The choice of the capillary column's stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is typically suitable for separating aldehydes and ethers. The retention time is a characteristic property of the compound under specific GC conditions, allowing for its identification, while the peak area is proportional to its concentration, enabling quantitative measurement.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | e.g., 50 °C for 2 min, then ramp at 10 °C/min to 250 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reaction mixtures, especially when compounds are less volatile or thermally unstable. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds like 4-Methoxy-4-methylpentanal. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the separation of components with varying polarities. sielc.com A UV detector can be used if the analyte possesses a chromophore, though for a simple aliphatic aldehyde, detection at low wavelengths (e.g., ~210 nm) or the use of a universal detector like a refractive index (RI) detector may be necessary. This method is invaluable for tracking the consumption of reactants and the formation of products over time. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., Start at 30% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or Refractive Index (RI) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Advanced Techniques for Elucidating Reaction Pathways
The elucidation of reaction pathways is fundamental to optimizing synthetic protocols, enhancing yield and selectivity, and ensuring process safety. For a molecule such as 4-Methoxy-4-methylpentanal, which contains both an aldehyde and a methoxy ether functional group, understanding its reactive behavior requires advanced analytical approaches that can provide detailed mechanistic insights.
In-situ Spectroscopy for Real-time Reaction Monitoring
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing a continuous stream of data without the need for sample extraction. This allows for the observation of transient intermediates, the determination of reaction kinetics, and a deeper understanding of the reaction mechanism. For reactions involving 4-Methoxy-4-methylpentanal, several in-situ spectroscopic methods are particularly valuable.
Techniques such as Fourier-transform infrared (FTIR), near-infrared (NIR), and Raman spectroscopy can be employed to track the concentration changes of reactants, intermediates, and products. The aldehyde functional group in 4-Methoxy-4-methylpentanal has a characteristic carbonyl (C=O) stretching frequency in the infrared spectrum, which can be monitored to follow its consumption or formation. Similarly, changes in the C-O stretching vibrations associated with the methoxy group can provide information about reactions involving this part of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, offers detailed structural information in real-time. For instance, in-situ NMR could be used to monitor the conversion of a precursor to 4-Methoxy-4-methylpentanal by observing the appearance of its unique spectral signals, such as the aldehyde proton resonance and the methoxy protons.
Table 1: Application of In-situ Spectroscopy for Monitoring Reactions of 4-Methoxy-4-methylpentanal
| Spectroscopic Technique | Key Functional Group Monitored | Information Obtained |
| FTIR/Raman Spectroscopy | Aldehyde (C=O stretch) | Reaction kinetics, disappearance of reactant, formation of product. |
| Methoxy (C-O stretch) | Stability or reaction of the ether linkage. | |
| NMR Spectroscopy | Aldehyde Proton (-CHO) | Real-time concentration changes, identification of intermediates. |
| Methoxy Protons (-OCH₃) | Structural integrity and electronic environment of the methoxy group. |
Chiral Chromatography for Enantiomeric Excess Determination
When 4-Methoxy-4-methylpentanal is synthesized or utilized in asymmetric reactions, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral substance, is critical in many applications, particularly in the pharmaceutical and fragrance industries. Chiral chromatography is the most widely used technique for this purpose.
In chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a chiral stationary phase (CSP) is employed. The CSP is a solid support that has been modified with a chiral selector, a molecule that can interact differently with the two enantiomers of 4-Methoxy-4-methylpentanal. These differential interactions lead to a difference in retention times, allowing for the separation and quantification of the individual enantiomers.
The choice of the chiral stationary phase is crucial and depends on the specific structure of the analyte. For an aldehyde like 4-Methoxy-4-methylpentanal, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or cyclodextrins could be effective. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and stabilities.
Table 2: Chiral Chromatography Parameters for Enantiomeric Excess Determination of 4-Methoxy-4-methylpentanal (Hypothetical Example)
| Parameter | Description |
| Chromatographic Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Detector | UV Detector (monitoring the carbonyl chromophore) |
| Analyte | (R)- and (S)-4-Methoxy-4-methylpentanal |
| Outcome | Baseline separation of the two enantiomers, allowing for accurate determination of the enantiomeric excess by comparing the peak areas. |
By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated using the following formula:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively. This analytical methodology is indispensable for the development and quality control of enantioselective syntheses involving 4-Methoxy-4-methylpentanal.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure of a molecule. wikipedia.org These calculations provide a basis for predicting its reactivity by identifying electron-rich and electron-deficient regions.
The distribution of electrons in 4-Methoxy-4-methylpentanal is dictated by the combination of the electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) group. Key parameters derived from DFT calculations help to quantify this distribution:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. libretexts.org For an aldehyde, the HOMO often involves the non-bonding lone pair electrons on the carbonyl oxygen, while the LUMO is typically the π* antibonding orbital of the C=O double bond. libretexts.org The energy of the LUMO indicates the molecule's ability to accept electrons, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. studymind.co.uk
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron to a higher energy state. wikipedia.orgschrodinger.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 4-Methoxy-4-methylpentanal, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, a region of positive potential (blue) would be centered on the carbonyl carbon, highlighting it as the primary site for nucleophilic addition.
These computational descriptors are invaluable for predicting how 4-Methoxy-4-methylpentanal will interact with other reagents without the need for initial laboratory experiments.
| Property | Typical Calculated Value (Arbitrary Units) | Significance for Reactivity |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the energy of the highest-energy electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest-energy unoccupied orbital; relates to the molecule's ability to accept electrons. The low energy confirms the electrophilicity of the carbonyl group. |
| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability. Governs the energy required for electronic excitation. schrodinger.com |
| Dipole Moment | ~2.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Charge on Carbonyl Carbon | +0.45 e | A significant positive charge confirms this atom as the primary electrophilic center. |
| Charge on Carbonyl Oxygen | -0.50 e | A significant negative charge confirms this atom as the primary nucleophilic center and a hydrogen bond acceptor. |
Molecular Dynamics Simulations of Reaction Intermediates
While quantum chemical calculations are excellent for studying stationary points on a potential energy surface (like reactants, products, and transition states), Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecular systems. concord.org Reactive MD, in particular, can be used to model the formation, lifespan, and subsequent transformations of transient reaction intermediates. acs.orgnih.gov
Structural Dynamics: MD trajectories show how the bond lengths and angles of the intermediate fluctuate over time, revealing its structural stability.
Solvent Interactions: The simulation can explicitly model the interactions between the intermediate and surrounding solvent molecules, showing how solvation stabilizes or destabilizes the species.
Lifetime Estimation: By tracking the existence of the intermediate over the simulation time, researchers can estimate its lifetime before it proceeds to products or reverts to reactants. This is especially useful for short-lived species that are difficult to detect experimentally. acs.org
These simulations can automatically detect bond-forming and bond-breaking events, allowing for the discovery of complex reaction pathways and the behavior of fleeting intermediates that dictate the reaction mechanism. acs.orgescholarship.org
| Time (picoseconds) | C-O Single Bond Length (Å) | Energy of Intermediate (kcal/mol) | Event |
|---|---|---|---|
| 0.0 | 1.43 | -15.2 | Intermediate Formed |
| 1.0 | 1.45 | -14.8 | Structural Fluctuation |
| 2.5 | 1.42 | -15.5 | Interaction with Solvent |
| 4.0 | 1.55 | -10.1 | Initiation of Reversion |
| 5.0 | - | - | Reverted to Reactants |
Conformational Analysis and Stereochemical Preferences
The flexibility of the single bonds in the pentanal chain of 4-Methoxy-4-methylpentanal means it can adopt numerous three-dimensional shapes, or conformations. chemrxiv.org Conformational analysis is the computational process of identifying the different possible conformers and determining their relative stabilities. acs.org This is crucial because the lowest-energy conformer is the most populated and often dictates the molecule's observed properties and reactivity.
Computational methods systematically rotate the molecule's dihedral angles to explore its conformational space. For each generated conformer, a geometry optimization is performed to find the nearest local energy minimum. The relative energies of these conformers are then compared. For 4-Methoxy-4-methylpentanal, key rotational bonds would include the C2-C3, C3-C4, and C4-O bonds. The analysis would reveal the most stable arrangement, which likely minimizes steric hindrance between the bulky methyl groups and the aldehyde functional group.
Furthermore, the conformational preference directly impacts stereochemistry. The accessibility of the two faces (known as Re and Si faces) of the planar carbonyl group can be different in a preferred conformer. windows.net If one face is sterically shielded by other parts of the molecule, a nucleophile will preferentially attack from the more accessible face, leading to a stereoselective reaction and the formation of one stereoisomer over the other.
| Conformer | Key Dihedral Angle(s) (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| A (Anti) | ~180° | 0.00 (Global Minimum) | 75% |
| B (Gauche 1) | ~60° | 0.85 | 15% |
| C (Gauche 2) | ~-60° | 0.95 | 9% |
| D (Eclipsed) | ~0° | 4.50 (Rotational Barrier) | <1% |
Reaction Mechanism Elucidation through Computational Chemistry
One of the most powerful applications of computational chemistry is the detailed elucidation of reaction mechanisms. researchgate.net This involves mapping the entire potential energy surface that connects reactants to products. By calculating the energies of all relevant species along a reaction coordinate, a complete energy profile can be constructed.
For a reaction of 4-Methoxy-4-methylpentanal, such as its reduction by a hydride reagent, the process would involve:
Locating Stationary Points: The geometries of the reactants (aldehyde and hydride) and the final product (the corresponding alcohol) are optimized to find their energy minima.
Identifying the Transition State (TS): The transition state is the highest energy point along the reaction pathway—an unstable structure that is "in between" reactant and product. wikipedia.orgfiveable.me Sophisticated algorithms are used to locate this saddle point on the potential energy surface. A frequency calculation must confirm the structure is a true TS by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the H-C bond formation). uni-muenchen.de
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). This value is critical as it determines the rate of the reaction according to transition state theory. wikipedia.org A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the identified TS connects the desired reactants and products, an IRC calculation is performed. rowansci.comprotheragen.ai This calculation traces the minimum energy path downhill from the TS in both forward and backward directions, ensuring it leads to the correct product and reactant wells on the energy surface. faccts.deq-chem.com
Through this process, chemists can gain a detailed, step-by-step understanding of how a reaction occurs, predict its feasibility and rate, and understand the factors that control its outcome. nih.govacs.org
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Aldehyde + Nucleophile | 0.0 |
| Transition State (TS) | Partial bond formation between nucleophile and carbonyl carbon. | +15.5 (Activation Energy) |
| Intermediate | Tetrahedral intermediate formed after addition. | -10.2 |
| Product | Final product after protonation. | -25.0 |
Potential Applications in Specialized Chemical Synthesis Excluding Prohibited Elements
Role in the Development of Fragrance Materials
The synthesis of novel fragrance materials often involves the modification of existing aldehyde structures to fine-tune their scent, substantivity, and stability. In a hypothetical scenario, 4-Methoxy-4-methylpentanal could be a precursor to acetals, which are often used to create long-lasting and stable fragrance ingredients. The table below outlines the hypothetical odor characteristics based on its structural components.
| Structural Feature | Potential Olfactory Contribution |
| Aldehyde Group | Powdery, Waxy, or Citrus Notes |
| Methoxy (B1213986) Group | Ethereal, Sweet, or Anisic Nuances |
| Branched Alkyl Chain | Green, Fatty, or Fruity Undertones |
Utility in Materials Science Precursor Synthesis
In the realm of materials science, bifunctional molecules can act as valuable precursors for polymers and other advanced materials. The aldehyde functionality of 4-Methoxy-4-methylpentanal could participate in polymerization reactions, for instance, with phenols to form resins. The methoxy group, being relatively stable, could be incorporated into the final polymer structure, potentially imparting properties such as increased thermal stability or altered surface characteristics.
While direct applications are not documented, its structure suggests a potential role as a monomer or a cross-linking agent in the synthesis of specialized polymers. The reactivity of the aldehyde group allows for the formation of covalent bonds, which is a fundamental process in polymer chemistry.
Advanced Chemical Building Block for Industrial Applications
Beyond fragrances and materials, 4-Methoxy-4-methylpentanal could serve as a sophisticated building block in various industrial chemical syntheses. Aldehydes are versatile intermediates that can be transformed into a wide array of other functional groups, including alcohols, carboxylic acids, and amines.
The presence of the methoxy group at a tertiary carbon could offer steric hindrance, potentially leading to regioselective reactions at the aldehyde site. This selectivity is highly desirable in complex organic synthesis, where precise control over chemical reactions is paramount. The table below lists some potential chemical transformations and the resulting compound classes.
| Reagent/Reaction Type | Resulting Functional Group/Compound Class |
| Reduction (e.g., with NaBH₄) | Primary Alcohol (4-Methoxy-4-methylpentan-1-ol) |
| Oxidation (e.g., with KMnO₄) | Carboxylic Acid (4-Methoxy-4-methylpentanoic acid) |
| Reductive Amination | Amine |
| Wittig Reaction | Alkene |
| Grignard Reaction | Secondary Alcohol |
The synthesis of these derivatives from 4-Methoxy-4-methylpentanal would provide access to a range of other potentially useful chemicals for various industrial applications, from pharmaceuticals to agrochemicals. However, without specific research and development focused on this compound, its full potential as an advanced chemical building block remains theoretical.
Environmental Considerations in Production and Degradation Pathways
Academic Studies on Chemical Degradation Mechanisms
Direct academic studies on the chemical degradation mechanisms of 4-Methoxy-4-methylpentanal are not extensively available in peer-reviewed literature. However, its structure, containing both an aldehyde and a methoxy (B1213986) group, suggests that its degradation would proceed through reactions characteristic of these functional groups. The degradation of analogous methoxy-containing compounds and aliphatic aldehydes can provide a foundational understanding of the likely chemical transformations. For instance, studies on the degradation of methcathinone (B1676376) analogs, which also contain a methoxy group, indicate that such compounds can be unstable in alkaline solutions, with degradation rates increasing with pH. chemrxiv.orgstraitsresearch.com
The ether linkage in 4-Methoxy-4-methylpentanal is susceptible to cleavage under strongly acidic conditions, a common reaction for ethers. youtube.com Additionally, the presence of tertiary hydrogens in the molecule could make it susceptible to radical abstraction, initiating oxidative degradation pathways. Research on the thermal oxidative degradation of various organic compounds has shown that the presence of oxygen can lead to the formation of peroxides, ketones, aldehydes, and esters. rsc.org
Photolytic and Oxidative Degradation in Environmental Models
In environmental systems, 4-Methoxy-4-methylpentanal is expected to undergo degradation through photolytic and oxidative processes, particularly in the atmosphere and surface waters.
Photolytic Degradation: Aliphatic aldehydes are known to undergo photolysis, a process initiated by the absorption of ultraviolet (UV) radiation. aip.orgrsc.org This can lead to the cleavage of the C-C bond adjacent to the carbonyl group (Norrish Type I reaction) or intramolecular hydrogen abstraction (Norrish Type II reaction), resulting in the formation of smaller, more volatile organic compounds. rsc.org The presence of a methoxy group might influence the photolytic stability of the molecule.
Oxidative Degradation: In the atmosphere, the primary degradation pathway for organic compounds is often initiated by reaction with hydroxyl radicals (•OH). For ethers, this typically involves hydrogen abstraction from a carbon atom adjacent to the ether oxygen, leading to the formation of peroxy radicals and subsequent degradation products. rsc.orgku.dkrsc.orgacs.org The aldehyde group is also highly reactive towards •OH radicals. The atmospheric oxidation of aldehydes can contribute to the formation of ozone and other secondary air pollutants. mdpi.com
The table below summarizes potential atmospheric degradation reactions based on analogous compounds.
| Process | Reactant | Potential Primary Products of 4-Methoxy-4-methylpentanal | Significance |
| Photolysis | UV Radiation | Smaller aldehydes, ketones, and alkanes | Contribution to atmospheric VOC load |
| Oxidation | Hydroxyl Radical (•OH) | Peroxy radicals, hydroperoxides, smaller oxygenated compounds | Formation of secondary organic aerosols and ozone precursors |
Biotransformation Pathways in Model Biological Systems
The biotransformation of 4-Methoxy-4-methylpentanal in biological systems, such as in microorganisms in soil and water, is a crucial aspect of its environmental fate. While specific studies on this compound are lacking, research on the biotransformation of other methoxy-containing organic compounds provides insights into potential pathways.
A common biotransformation reaction for methoxylated aromatic and aliphatic compounds is O-demethylation, where the methyl group is removed from the oxygen atom. nih.govacs.org This process is often catalyzed by cytochrome P450 monooxygenases in a variety of microorganisms, including fungi and bacteria. nih.govresearchgate.net The resulting hydroxylated intermediate would be more water-soluble and potentially more amenable to further biodegradation. For instance, the biotransformation of methoxyflavones by certain fungi has been shown to involve demethylation and subsequent glycosylation. nih.gov
The aliphatic chain of 4-Methoxy-4-methylpentanal could also be subject to microbial oxidation. The terminal and subterminal oxidation of alkanes by microorganisms are well-documented processes that lead to the formation of alcohols, aldehydes, and fatty acids, which can then enter central metabolic pathways. frontiersin.orgnih.govresearchgate.net
Potential biotransformation pathways are outlined in the table below:
| Pathway | Enzyme System (Example) | Initial Product | Environmental Significance |
| O-Demethylation | Cytochrome P450 monooxygenases | 4-Hydroxy-4-methylpentanal | Increased water solubility and biodegradability |
| Terminal/Subterminal Oxidation | Alkane monooxygenases | Hydroxylated derivatives | Entry into microbial metabolic pathways |
Sustainable Synthesis Practices and Waste Minimization in Production
The production of specialty chemicals like 4-Methoxy-4-methylpentanal is increasingly being guided by the principles of green chemistry to minimize environmental impact. matec-conferences.orgresearchgate.netmatec-conferences.orgpersonalcaremagazine.comkaust.edu.sa
Sustainable Synthesis: Traditional chemical syntheses often involve harsh reaction conditions and the use of hazardous reagents. matec-conferences.orgmatec-conferences.org Green chemistry approaches for the synthesis of aldehydes and fragrances focus on:
Biocatalysis: The use of enzymes or whole-cell systems to carry out chemical transformations under mild conditions, often with high selectivity, reducing the formation of byproducts. chemrxiv.orgmdpi.com
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO2, or ionic liquids. researchgate.net
Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than petrochemicals. straitsresearch.com
Catalysis: Employing efficient and recyclable catalysts to improve atom economy and reduce waste. innoget.com
Waste Minimization: Waste minimization in chemical production is a systematic approach to reduce the generation of waste at the source. researchgate.net This can be achieved through:
Process Optimization: Improving reaction yields and selectivity to reduce the formation of unwanted byproducts.
Recycling and Reuse: Implementing procedures to recycle solvents, catalysts, and unreacted starting materials.
Energy Efficiency: Designing processes that require less energy for heating, cooling, and separation.
The adoption of these sustainable practices can significantly reduce the environmental footprint associated with the production of 4-Methoxy-4-methylpentanal. straitsresearch.com
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Efficiency
The synthesis of 4-Methoxy-4-methylpentanal is not standardized, presenting an opportunity for the development of novel, highly efficient catalytic systems. Future research should focus on creating selective and high-yielding synthetic routes that are both economically and environmentally viable.
A primary research avenue would be the development of catalysts for the direct, one-pot synthesis from readily available precursors. For instance, a tandem catalytic system could be explored that first facilitates the methoxylation of an alkene like 4-methyl-1-pentene, followed by a selective hydroformylation of an intermediate species. The main challenge lies in achieving high regioselectivity to form the desired linear aldehyde without isomerization or side reactions.
Another approach is the selective oxidation of the corresponding primary alcohol, 4-methoxy-4-methylpentan-1-ol. Research could target the design of heterogeneous catalysts, such as supported metal nanoparticles (e.g., Pd, Au, Ru), that allow for mild reaction conditions, easy separation, and catalyst recycling, thereby enhancing process sustainability.
| Potential Catalytic Strategy | Research Focus | Key Challenges | Potential Advantages |
| Tandem Methoxylation-Hydroformylation | Development of bifunctional or compatible multi-catalyst systems. | Controlling regioselectivity; avoiding catalyst deactivation and interference. | Atom economy; reduced unit operations. |
| Selective Oxidation of 4-methoxy-4-methylpentan-1-ol | Design of novel heterogeneous catalysts (e.g., supported metals). | Achieving high selectivity to the aldehyde; preventing over-oxidation to carboxylic acid. | Mild conditions; catalyst reusability; simplified purification. |
| Reductive Ozonolysis | Optimization of catalysts for the reductive workup of the ozonide. | Ensuring complete conversion and minimizing side-product formation. | High efficiency for specific precursors. |
Chemoenzymatic Synthesis Approaches
The integration of biocatalysis with traditional chemical synthesis offers a powerful strategy for producing complex molecules with high selectivity. nih.gov Chemoenzymatic approaches for 4-Methoxy-4-methylpentanal and its derivatives remain a virtually unexplored field.
Future research could investigate the use of enzymes to introduce chirality, a valuable attribute in the fragrance and pharmaceutical industries. For example, a prochiral precursor could be selectively transformed by an enzyme to create a chiral intermediate, which is then chemically converted to enantiomerically pure 4-Methoxy-4-methylpentanal derivatives.
Alternatively, enzymes such as alcohol dehydrogenases or oxidases could be engineered to act on sterically hindered substrates like 4-methoxy-4-methylpentan-1-ol for its selective oxidation to the aldehyde. This would circumvent the need for heavy metal oxidants often used in traditional chemistry. Another avenue involves the enzymatic reduction of the aldehyde group in 4-Methoxy-4-methylpentanal to produce chiral alcohols. The inherent challenge in this area is overcoming the often-limited reactivity of enzymes with non-natural, sterically hindered substrates. nih.gov
| Enzymatic Strategy | Target Transformation | Potential Enzyme Class | Research Goal |
| Kinetic Resolution | Separation of a racemic precursor | Lipases, Esterases | Access to enantiomerically pure building blocks. |
| Asymmetric Oxidation | Prochiral diol to chiral hydroxy-aldehyde | Alcohol Dehydrogenases | Introduction of chirality early in the synthesis. |
| Selective Oxidation | 4-methoxy-4-methylpentan-1-ol to aldehyde | Engineered Oxidases | Green and selective synthesis of the target aldehyde. |
| Asymmetric Reduction | Aldehyde to chiral alcohol | Carbonyl Reductases | Synthesis of valuable chiral alcohol derivatives. |
Flow Chemistry Applications in Continuous Production
Flow chemistry, or continuous manufacturing, provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.org Applying flow chemistry to the production of 4-Methoxy-4-methylpentanal could lead to a more efficient, consistent, and safer manufacturing process.
Future work should focus on translating potential synthetic routes into a continuous flow setup. For instance, the selective reduction of a corresponding ester could be performed in a flow reactor using a packed-bed catalyst. vapourtec.comresearchgate.net This would allow for precise control of residence time, temperature, and pressure, minimizing over-reduction and the formation of byproducts.
Furthermore, many oxidation reactions are highly exothermic and can be hazardous on a large scale in batch reactors. A flow process would mitigate these risks by providing a high surface-area-to-volume ratio, enabling rapid heat dissipation. youtube.com Research could focus on developing integrated multi-step flow systems where the crude product from one reactor is directly fed into the next, eliminating intermediate workup and purification steps.
Exploration of New Reactivity Modes and Transformations
The unique structure of 4-Methoxy-4-methylpentanal, with its sterically shielded aldehyde and adjacent quaternary center, suggests that its reactivity may differ from simpler aldehydes. Research into its participation in known transformations and the discovery of novel reactions is a promising avenue.
The steric hindrance around the carbonyl group may inhibit reactions that typically proceed readily with unhindered aldehydes, such as certain aldol (B89426) condensations or nucleophilic additions. Future studies could explore the use of highly reactive reagents or specialized catalysts, such as N-heterocyclic carbenes (NHCs), to overcome this steric barrier and enable new transformations. nih.gov
Investigating its behavior under Lewis acid or Brønsted acid catalysis could uncover novel rearrangement or cyclization pathways, leading to the synthesis of unique heterocyclic scaffolds. The presence of the α-methoxy group could also be exploited in fragmentation reactions or in directing intramolecular transformations, providing access to compounds not easily synthesized by other means.
Computational Design of Functionalized Derivatives
Computational chemistry and machine learning are revolutionizing molecular design, particularly in the flavor and fragrance industry. mdpi.comresearchgate.net These tools can be leveraged to design novel derivatives of 4-Methoxy-4-methylpentanal with tailored properties.
Future research should focus on developing Quantitative Structure-Property Relationship (QSPR) models to predict the organoleptic properties (odor profile, intensity, threshold) of derivatives based on their molecular structure. siemens.com By computationally screening virtual libraries of related compounds, researchers can identify candidates with desirable fragrance characteristics before undertaking costly and time-consuming laboratory synthesis. acs.org
Beyond fragrance, computational tools can be used to design derivatives with other specific functions. For example, models could predict properties like volatility for controlled-release applications, or biodegradability to create more environmentally friendly compounds. This in silico approach accelerates the discovery process and allows for a more targeted and efficient exploration of chemical space.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for verifying the purity and structural integrity of 4-methoxy-4-methylpentanal?
- Methodology : Use a combination of gas chromatography-mass spectrometry (GC-MS) to assess purity and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Compare observed peaks with reference
- IR spectrum : Key absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1100 cm⁻¹) groups .
- Mass spectrum : Molecular ion peak at m/z 132.20 (molecular weight) with fragmentation patterns consistent with aldehyde and branched-chain structures .
Q. What synthetic routes are commonly employed for 4-methoxy-4-methylpentanal in laboratory settings?
- Oxidation of alcohols : Start with 4-methoxy-4-methyl-2-pentanol (CAS 141-73-1) and use mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids .
- Grignard reactions : React methoxy-substituted organomagnesium reagents with ketones, followed by hydrolysis to yield aldehydes .
- Key precaution : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. What safety protocols are critical when handling 4-methoxy-4-methylpentanal?
- Preventive measures :
- Use fume hoods (P271) and wear nitrile gloves, goggles, and lab coats (P280) .
- Avoid inhalation of vapors (P261) and skin contact due to potential irritancy .
- Storage : Keep in sealed containers under inert gas, away from oxidizers and ignition sources (P210) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 4-methoxy-4-methylpentanal derivatives?
- Case study : Discrepancies in IR carbonyl peaks may arise from solvent polarity or hydrogen bonding. Use DFT calculations to model vibrational modes and validate experimental data .
- Multi-technique approach : Combine NMR, X-ray crystallography (if crystalline), and high-resolution MS to confirm ambiguous signals .
Q. What mechanistic insights explain the reactivity of 4-methoxy-4-methylpentanal in nucleophilic addition reactions?
- Steric and electronic effects : The methoxy group at C4 donates electron density via resonance, reducing electrophilicity at the aldehyde carbon. However, the branched methyl group increases steric hindrance, favoring selective reactions with small nucleophiles (e.g., hydrides) over bulky reagents .
- Experimental design : Perform kinetic studies under varying temperatures and solvent polarities (e.g., THF vs. DMSO) to quantify activation barriers .
Q. How does the stability of 4-methoxy-4-methylpentanal vary under different storage conditions?
- Degradation pathways : Autoxidation of the aldehyde group to carboxylic acid under prolonged exposure to air. Monitor via periodic FTIR to detect emerging O-H stretches (~2500-3300 cm⁻¹) .
- Stabilization strategies : Add radical inhibitors (e.g., BHT) or store under nitrogen with desiccants (silica gel) to prolong shelf life .
Data Contradiction Analysis
Q. Why do different sources report conflicting melting points for 4-methoxy-4-methylpentanal derivatives?
- Root cause : Impurities or polymorphic forms. For example, 4-methoxy-4-methyl-2-pentanol (CAS 141-73-1) may exist as stereoisomers or hydrate forms, altering observed melting points .
- Resolution : Purify via recrystallization or column chromatography and characterize using differential scanning calorimetry (DSC) .
Methodological Tables
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 132.20 g/mol | |
| CAS Registry Number | 141-73-1 | |
| Key IR Bands | 1700 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O) | |
| Recommended Solvent (NMR) | CDCl₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
